molecular formula C14H11BrN4O B3887879 N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide

N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide

Cat. No.: B3887879
M. Wt: 331.17 g/mol
InChI Key: VZQQEUNBFBIFGK-PSGQQEAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C14H11BrN4O. It is known for its unique structure, which includes a bromine atom, a phenyl group, and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the presence of a bromine atom and a pyrazine ring.

Properties

IUPAC Name

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-12(8-11-4-2-1-3-5-11)9-18-19-14(20)13-10-16-6-7-17-13/h1-10H,(H,19,20)/b12-8-,18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQQEUNBFBIFGK-PSGQQEAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=NC=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N\NC(=O)C2=NC=CN=C2)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide
Reactant of Route 3
N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide
Reactant of Route 4
N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide
Reactant of Route 6
N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.